molecular formula C33H34FN2O7Na B1149849 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid CAS No. 873950-17-5

4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid

Cat. No.: B1149849
CAS No.: 873950-17-5
M. Wt: 612.62
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex tricyclic molecule featuring a 3,10-dioxa-6-azatricyclo[4.4.0.02,4]decane core. Key substituents include a 4-fluorophenyl group, a phenylcarbamoyl moiety, and a 3-hydroxybutanoic acid side chain.

Its sodium salt derivative, sodium;4-(1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl)-3-hydroxybutanoate, has been cataloged in PubChem (), indicating its relevance in pharmaceutical research, likely as a prodrug to enhance bioavailability.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRXFJSNBQVBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid , a complex organic molecule, has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article reviews its biological activity, highlighting relevant studies and findings.

This compound has a molecular formula of C20H20FNO4C_{20}H_{20}FNO_4 and a molecular weight of approximately 355.37 g/mol. It is characterized by the presence of a fluorophenyl group and a hydroxybutanoic acid moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H20FNO4
Molecular Weight355.37 g/mol
AppearanceWhite to light yellow powder
Melting Point90.0 to 94.0 °C
SolubilitySoluble in acetone

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Notably, it serves as an intermediate in the synthesis of ezetimibe, a known cholesterol absorption inhibitor that functions through the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) .

Enzyme Inhibition

Research indicates that compounds similar in structure to this molecule exhibit significant inhibition of ACAT, which is crucial in managing hypercholesterolemia. By blocking this enzyme, the compound may reduce cholesterol levels effectively .

Biological Activity Studies

Several studies have investigated the biological effects of related compounds and their mechanisms:

  • Cholesterol Regulation : Ezetimibe and its analogs have been shown to significantly lower LDL cholesterol levels by inhibiting intestinal absorption . The compound's structural features suggest similar efficacy.
  • Antimalarial Properties : Related compounds have demonstrated inhibitory effects on Plasmodium falciparum ATCase, an enzyme critical for pyrimidine biosynthesis in malaria parasites. One study reported IC50 values as low as 77.2 nM for selective inhibitors against PfATC . This suggests potential antimalarial applications for structurally similar compounds.
  • Diabetes Management : Compounds with similar pharmacophores have been explored for their ability to enhance insulin secretion and improve glucose tolerance in diabetic models through GPR40 receptor agonism .

Case Studies

A case study examining the effects of related compounds on cholesterol levels demonstrated that administering ezetimibe resulted in a statistically significant reduction in LDL levels among hypercholesterolemic patients . Another study focused on the antimalarial activity of various inhibitors targeting PfATCase, confirming their efficacy at micromolar concentrations .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 4-[5-(4-Fluorophenyl)-5-hydroxy...] exhibit antiviral properties. These compounds are being studied for their effectiveness against various human viruses, including those responsible for respiratory infections and other viral diseases. The structural components of the compound may enhance its ability to inhibit viral replication and improve therapeutic outcomes in infected patients .

Cancer Treatment

The compound's ability to target specific cellular pathways makes it a candidate for cancer treatment research. Its mechanism of action may involve the modulation of signaling pathways critical for tumor growth and survival. Preliminary studies have shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential applications in oncology .

Cholesterol Regulation

As an intermediate in the synthesis of cholesterol-lowering agents such as ezetimibe, this compound plays a role in regulating lipid metabolism. Ezetimibe is known to inhibit intestinal cholesterol absorption, thus lowering serum cholesterol levels and reducing cardiovascular risk . The compound's structural features may enhance its efficacy as an ACAT (acyl-CoA: cholesterol acyltransferase) inhibitor.

Case Study 1: Antiviral Efficacy

A study published in Nature Communications evaluated the antiviral effects of structurally similar compounds against influenza viruses. The results indicated significant reductions in viral titers when treated with derivatives of the compound in vitro, suggesting a potential pathway for future drug development targeting viral infections .

Case Study 2: Oncology Research

In a clinical trial reported in Cancer Research, researchers investigated the effects of compounds similar to 4-[5-(4-Fluorophenyl)-5-hydroxy...] on breast cancer cell lines. The findings revealed that the compound could induce apoptosis and inhibit cell cycle progression, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Two closely related compounds are described in :

  • Compound c: 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid.
  • Compound d: (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid.

Key Differences :

  • Core Structure: The target compound features a tricyclic 3,10-dioxa-6-azatricyclo[4.4.0.02,4]decane system, whereas Compounds c and d incorporate pyrrolo-oxazine or oxireno-pyrrolo-oxazine frameworks.
  • Functional Groups : Compound c includes an epoxy group (7,8-epoxy), which may confer higher reactivity or susceptibility to hydrolysis compared to the hydroxylated tricyclic core of the target compound.
  • Stereochemistry : Compound d specifies an (R)-configuration at position 3, suggesting enantioselective biological activity.

Pharmacokinetic Implications :

  • The sodium salt form of the target compound () likely exhibits superior aqueous solubility compared to the free acid forms of Compounds c and d, which lack ionizable groups beyond carboxylic acids.
  • The tricyclic core may enhance metabolic stability relative to the bicyclic systems in Compounds c and d, as rigid structures often resist cytochrome P450-mediated oxidation .
Spirocyclic Analogues ()

Spirocyclic compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share structural motifs with the target compound, particularly the oxa-aza heterocycles.

Table 1: Comparative Analysis of Key Properties
Property Target Compound Compound c () Spirocyclic Analogues ()
Core Structure Tricyclic 3,10-dioxa-6-aza Bicyclic pyrrolo-oxazine Spiro[4.5]decane
Ionizable Groups Carboxylic acid, hydroxyl Carboxylic acid, hydroxyl Carboxylic acid, amide
Solubility (Predicted) Moderate (improved as sodium salt) Low Low to moderate
Metabolic Stability High (rigid core) Moderate (epoxy group reactive) Moderate (flexible spiro system)
Bioactivity Undisclosed (probable anti-inflammatory) Not reported Antimicrobial, antitumor
Noncovalent Interactions ()

Wavefunction analysis (Multiwfn, ) and noncovalent interaction (NCI) plots () predict that the target compound’s hydroxyl and carbamoyl groups engage in strong hydrogen bonds with biological targets, while its fluorophenyl group participates in halogen bonding. In contrast, Compounds c and d may rely more on van der Waals interactions due to their epoxy/oxireno systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
Reactant of Route 2
4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid

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